molecular formula C31H48O7 B13152552 3-Oxofusidicacid

3-Oxofusidicacid

Cat. No.: B13152552
M. Wt: 532.7 g/mol
InChI Key: HMZYFYRJZWTNIE-XDIGDYOLSA-N
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Description

3-Oxofusidic acid, also known as 3-Ketofusidic acid, is a derivative of fusidic acid. Fusidic acid is a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxofusidic acid involves the oxidation of fusidic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the 3-position .

Industrial Production Methods

Industrial production of 3-Oxofusidic acid typically involves large-scale fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to 3-Oxofusidic acid. The process requires stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxofusidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

3-Oxofusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxofusidic acid is unique due to its specific ketone functionality at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, fusidic acid. This modification enhances its potential as a lead compound for developing new antibacterial agents .

Properties

Molecular Formula

C31H48O7

Molecular Weight

532.7 g/mol

IUPAC Name

(3R,4S,8S,9R,10S,11R,13S,14S,16S,17E)-16-acetyloxy-3,11-dihydroxy-17-(1-hydroxy-5-methylhex-4-enylidene)-4,8,10,14-tetramethyl-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthrene-3-carboxylic acid

InChI

InChI=1S/C31H48O7/c1-17(2)9-8-10-22(33)25-21-15-23(34)26-28(5)13-14-31(37,27(35)36)18(3)20(28)11-12-29(26,6)30(21,7)16-24(25)38-19(4)32/h9,18,20-21,23-24,26,33-34,37H,8,10-16H2,1-7H3,(H,35,36)/b25-22+/t18-,20?,21+,23+,24-,26+,28-,29-,30-,31+/m0/s1

InChI Key

HMZYFYRJZWTNIE-XDIGDYOLSA-N

Isomeric SMILES

C[C@H]1C2CC[C@]3([C@@H]([C@]2(CC[C@@]1(C(=O)O)O)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/O)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1(C(=O)O)O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)O)OC(=O)C)C)O)C

Origin of Product

United States

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